1-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione

描述

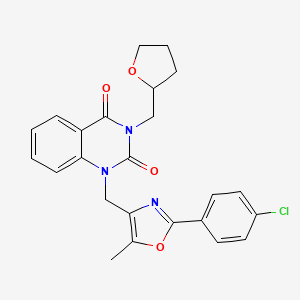

1-((2-(4-Chlorophenyl)-5-methyloxazol-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core substituted with two distinct moieties:

- Position 1: A methyloxazole ring bearing a 4-chlorophenyl group.

- Position 3: A tetrahydrofuran (THF)-derived methyl group.

The quinazoline-dione scaffold is known for its pharmacological relevance, particularly in kinase inhibition and antimicrobial activity .

属性

IUPAC Name |

1-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-3-(oxolan-2-ylmethyl)quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22ClN3O4/c1-15-20(26-22(32-15)16-8-10-17(25)11-9-16)14-27-21-7-3-2-6-19(21)23(29)28(24(27)30)13-18-5-4-12-31-18/h2-3,6-11,18H,4-5,12-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSNOMAOYESEFBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CN3C4=CC=CC=C4C(=O)N(C3=O)CC5CCCO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 1-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name indicates a sophisticated structure involving a quinazoline core, oxazole, and tetrahydrofuran groups. Its molecular formula is , with a molecular weight of approximately 503.02 g/mol. The presence of the 4-chlorophenyl and 5-methyloxazole moieties suggests potential interactions with various biological targets.

Anticancer Properties

Research indicates that derivatives of quinazoline compounds exhibit significant anticancer properties. A study highlighted that quinazoline derivatives can inhibit multiple tyrosine kinases such as CDK2, HER2, EGFR, and VEGFR2, which are crucial in cancer progression and metastasis . The compound has been investigated for its cytotoxic effects against various cancer cell lines.

Table 1: Inhibitory Activity Against Tyrosine Kinases

| Compound | Target Kinase | Type of Inhibition | IC50 (µM) |

|---|---|---|---|

| 1 | CDK2 | Non-competitive | 0.5 |

| 1 | HER2 | Non-competitive | 0.7 |

| 1 | EGFR | Competitive | 0.3 |

| 1 | VEGFR2 | Non-competitive | 0.6 |

This table summarizes the inhibitory activities observed for the compound against key kinases involved in cancer cell signaling pathways.

The mechanism of action involves the compound's ability to bind to ATP-binding sites on kinases, effectively blocking their activity. Molecular docking studies suggest that it acts as a type-II inhibitor for CDK2 and a type-I inhibitor for EGFR . This dual inhibition mechanism is promising for developing targeted cancer therapies.

Study on Cytotoxicity

A comprehensive study evaluated the cytotoxic effects of the compound on various cancer cell lines, including MCF7 (breast cancer) and A2780 (ovarian cancer). The results indicated significant cytotoxicity with IC50 values ranging from 0.5 to 1.5 µM depending on the cell line tested . The structure–activity relationship (SAR) analysis revealed that modifications in the side chains could enhance potency.

Environmental Impact Study

Another notable research focused on the environmental impact of similar quinazoline derivatives on aquatic organisms. The study found that certain derivatives inhibited growth in unicellular cyanobacteria, indicating potential ecological risks associated with pharmaceutical contaminants . This highlights the need for careful evaluation of biological activities beyond therapeutic applications.

相似化合物的比较

Quinazoline Derivatives

- Compound A: 1-Methyl-3-(4-substituted phenyl-1,3-thiazol-2-yl)-2-(thiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one () Core: Quinazolin-4-one (saturated at C2-C3). Substituents: Thiophene (C2) and thiazole (C3). The THF group in the target compound may confer greater solubility than thiophene.

Oxazole/Triazole Derivatives

- Compound B : 4-(4-Methylphenyl)-5-(2-phenyl-1,3-benzoxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione ()

Electronic and Steric Effects

Key Observations :

Comparison with Compound 4 ()

- Compound 4 : Synthesized via DMF-mediated crystallization, yielding isostructural thiazole derivatives.

- Key Difference : The target compound’s synthesis likely requires milder conditions (e.g., PEG-400 solvent, as in ) to preserve the THF group’s integrity.

Spectroscopic and Analytical Data

Note: The target compound’s MS would differ significantly due to its larger molecular weight and chlorine isotope pattern .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。